molecular formula C24H23NO5S B1664505 Aleglitazar CAS No. 475479-34-6

Aleglitazar

Cat. No. B1664505
M. Wt: 437.5 g/mol
InChI Key: DAYKLWSKQJBGCS-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aleglitazar is a peroxisome proliferator-activated receptor agonist (PPAR modulator) with affinity to PPARα and PPARγ . It was under development by Hoffmann–La Roche for the treatment of type II diabetes .


Molecular Structure Analysis

Aleglitazar is a small molecule with a chemical formula of C24H23NO5S . Its average weight is 437.508 g/mol and its monoisotopic weight is 437.129693541 g/mol .


Physical And Chemical Properties Analysis

Aleglitazar is a small molecule with a chemical formula of C24H23NO5S . Its average weight is 437.508 g/mol and its monoisotopic weight is 437.129693541 g/mol .

Scientific Research Applications

1. Vascular Function and Atherogenesis

Aleglitazar, as a dual PPARα/γ agonist, has shown promising results in enhancing vascular function and atherogenesis. Research indicates that it increases the number and function of circulating angiogenic cells (CAC), contributing to improved neoangiogenesis, endothelial function, arteriogenesis, and atherosclerosis reduction in mice models. This highlights its potential role in cardiovascular health improvement and atherogenesis mitigation (Werner et al., 2014).

2. PPAR Selectivity and Activity

Studies have explored the molecular profiling of Aleglitazar, focusing on its selectivity and activity as a dual PPARα/γ activator. It's been found to have potent and balanced activation of PPARα and γ, which could be beneficial in reducing cardiovascular risk factors. This aspect of aleglitazar highlights its potential in therapeutic strategies, especially for patients with type 2 diabetes mellitus who have experienced acute coronary events (Dietz et al., 2012).

3. Cardiovascular Outcomes in Diabetes Patients

The AleCardio trial is significant in understanding the application of Aleglitazar in reducing cardiovascular morbidity and mortality. This study examines its effectiveness in patients with type 2 diabetes mellitus and recent acute coronary syndrome, focusing on its role in cardiovascular health management for high-risk patients (Lincoff et al., 2013).

4. Anti-Inflammatory Effects

Research on Aleglitazar's anti-inflammatory effects, particularly in inflamed human adipose tissue, highlights its potential in reducing lipolysis and cytokine production. This finding is critical for understanding its role in managing insulin resistance and cardiovascular risk in patients with type 2 diabetes and acute coronary syndrome (Dzyakanchuk et al., 2010).

5. Renal Function Effects

The impact of Aleglitazar on renal function in patients with type 2 diabetes is a crucial area of study. It's important to understand how it affects measured Glomerular Filtration Rate (mGFR) and other renal parameters, especially considering the prevalence of renal complications in diabetic patients (Herz et al., 2011).

6. Pharmacokinetics and Safety

Understanding the pharmacokinetics, efficacy, and safety of Aleglitazar is vital for its potential application in type 2 diabetes mellitus. Studies that provide up-to-date information on these aspects, especially in comparison to other treatments, are essential for comprehending its therapeutic role (Younk, Uhl, & Davis, 2011).

Safety And Hazards

Although Aleglitazar reduced glycated hemoglobin and improved serum HDL-C and triglyceride levels, it did not significantly decrease the incidence of cardiovascular death, myocardial infarction, or stroke . Aleglitazar increased the risks of heart failure, renal dysfunction, bone fractures, gastrointestinal hemorrhage, and hypoglycemia .

Future Directions

The future of Aleglitazar is uncertain as it is no longer in phase III clinical trials . The AleCardio trial was terminated early due to futility and safety signals .

properties

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197193
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aleglitazar

CAS RN

475479-34-6
Record name Aleglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aleglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.184 g of 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester (0.40 mmol) was dissolved in 1 ml of THF/MeOH=1/1 and treated with 0.670 ml of 3N NaOH. The reaction mixture was kept over night at RT and then quenched by pouring onto crashed ice/HCl. Twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product, which was purified by crystallisation from AcOEt/hexane to yield 0.158 g of the title compound as white solid, mp.121-122°.
Name
2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aleglitazar
Reactant of Route 2
Aleglitazar
Reactant of Route 3
Reactant of Route 3
Aleglitazar
Reactant of Route 4
Aleglitazar
Reactant of Route 5
Aleglitazar
Reactant of Route 6
Reactant of Route 6
Aleglitazar

Citations

For This Compound
1,350
Citations
AM Lincoff, JC Tardif, GG Schwartz, SJ Nicholls… - Jama, 2014 - jamanetwork.com
Importance No therapy directed against diabetes has been shown to unequivocally reduce the excess risk of cardiovascular complications. Aleglitazar is a dual agonist of peroxisome …
Number of citations: 232 jamanetwork.com
RR Henry, AM Lincoff, S Mudaliar, M Rabbia… - The Lancet, 2009 - thelancet.com
… , and 600 μg aleglitazar groups; and n=2 in 300 μg aleglitazar group). Aleglitazar significantly … The trend of changes over time suggests that the maximum effect of aleglitazar on HbA 1c …
Number of citations: 262 www.thelancet.com
CL Han, CZ Qu - Journal of Cardiovascular Pharmacology, 2020 - journals.lww.com
This study evaluates the cardiovascular risk and safety of a dual peroxisome proliferator–activated receptor alpha and gamma (PPARα&γ), aleglitazar, for the management of type 2 …
Number of citations: 13 journals.lww.com
A Bénardeau, J Benz, A Binggeli, D Blum… - Bioorganic & Medicinal …, 2009 - Elsevier
… In this Letter we describe an extension of this work culminating in the discovery of Aleglitazar… diabetic patients.9, 10 Aleglitazar has successfully completed phase II clinical development. …
Number of citations: 140 www.sciencedirect.com
MA Cavender, AM Lincoff - American journal of cardiovascular drugs, 2010 - Springer
… aleglitazar, showed that therapy with this agent reduced hyperglycemia and favorably modified levels of HDL-C and triglycerides with an acceptable safety profile. Aleglitazar … aleglitazar …
Number of citations: 66 link.springer.com
LM Younk, L Uhl, SN Davis - Expert Opinion on Drug Metabolism & …, 2011 - Taylor & Francis
… Mean weight gain of > 1 kg occurred in patients receiving ≥ 600 μg aleglitazar in the Phase I study and in patients receiving ≥ 300 μg aleglitazar in the Phase II study. …
Number of citations: 31 www.tandfonline.com
E Erdmann, R Califf, HC Gerstein, K Malmberg… - American Heart …, 2015 - Elsevier
… aleglitazar on CV events in patients with metabolic disease. The ALEPREVENT trial was initiated to evaluate the potential of aleglitazar, … board for another aleglitazar trial (ALECARDIO; …
Number of citations: 29 www.sciencedirect.com
M Dietz, P Mohr, B Kuhn, HP Maerki… - …, 2012 - Wiley Online Library
… analysis using a cell‐based assay showed aleglitazar to be highly potent, with EC … aleglitazar is a potent and balanced activator of PPARα and γ. The efficacy and potency of aleglitazar …
M Herz, F Gaspari, N Perico, G Viberti… - International Journal of …, 2011 - Elsevier
… Following aleglitazar withdrawal, eGFR values returned to … of aleglitazar (600μg/day), these data, together with the data from the dose-ranging SYNCHRONY study, suggest aleglitazar …
Number of citations: 45 www.sciencedirect.com
P Sanwald‐Ducray, X Liogier D'Ardhuy… - Clinical …, 2010 - Wiley Online Library
… This property may distinguish aleglitazar from other dual agonists such as tesaglitazar and … a phase II study of aleglitazar. In our study, aleglitazar exposure was dose proportional over …
Number of citations: 33 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.